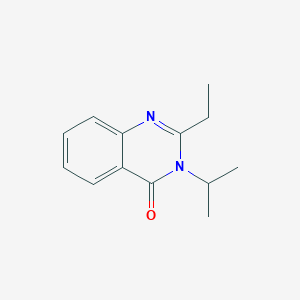

2-Ethyl-3-isopropylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

49739-17-5 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-ethyl-3-propan-2-ylquinazolin-4-one |

InChI |

InChI=1S/C13H16N2O/c1-4-12-14-11-8-6-5-7-10(11)13(16)15(12)9(2)3/h5-9H,4H2,1-3H3 |

InChI Key |

LLTACGVUKRPIFV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 3 Isopropylquinazolin 4 3h One and Its Derivatives

Conventional Synthetic Routes to 4(3H)-Quinazolinones

The synthesis of the 4(3H)-quinazolinone core is a well-developed area of organic chemistry, with several reliable methods at the disposal of chemists. ijprajournal.comtandfonline.comnih.govresearchgate.netresearchgate.net These routes often begin with readily available ortho-substituted benzene (B151609) derivatives.

Cyclocondensation Reactions Involving Anthranilic Acid Derivatives

A cornerstone of quinazolinone synthesis is the cyclocondensation of anthranilic acid and its derivatives. researchgate.netresearchgate.netijarsct.co.inorganic-chemistry.org This approach, often referred to as the Niementowski quinazoline (B50416) synthesis, typically involves the reaction of anthranilic acid with an amide. nih.gov A common variation involves a one-pot, three-component reaction of anthranilic acid, an amine, and an orthoester. researchgate.net The reaction can be catalyzed by various reagents, including strontium chloride hexahydrate (SrCl2·6H2O) under solvent-free conditions, offering advantages such as mild reaction conditions and simple work-up procedures. ijprajournal.com Microwave irradiation has also been employed to promote these cyclocondensation reactions, often leading to shorter reaction times and improved yields. nih.govresearchgate.net

The general mechanism involves the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to form a benzoxazinone (B8607429), followed by reaction with an amine to yield the final 2,3-disubstituted quinazolinone. tandfonline.com

Ring Closure Strategies from 2-Aminobenzonitrile (B23959) and Acyl Chlorides

An alternative strategy for constructing the quinazolinone ring system starts from 2-aminobenzonitrile. This method involves the reaction of 2-aminobenzonitrile with acyl chlorides. researchgate.net This approach can be facilitated by microwave irradiation or ultrasound, often in the presence of a catalyst like ytterbium(III) triflate (Yb(OTf)3) under solvent-free conditions. researchgate.net The reaction proceeds through the formation of an N-acyl-2-aminobenzonitrile intermediate, which then undergoes intramolecular cyclization to furnish the quinazolinone core. This method provides a direct route to 2-substituted quinazolin-4(3H)-ones.

Synthesis via 4H-3,1-Benzoxazin-4-one Intermediates

The use of 4H-3,1-benzoxazin-4-one intermediates is a prevalent and versatile method for the synthesis of 4(3H)-quinazolinones. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov These benzoxazinones are typically prepared by the cyclization of N-acylanthranilic acids, which are, in turn, synthesized from anthranilic acid and an appropriate acylating agent like an acid chloride or anhydride (B1165640). nih.govscispace.com For instance, the reaction of anthranilic acid with acetic anhydride yields 2-methyl-4H-3,1-benzoxazin-4-one. tandfonline.comresearchgate.net

Once formed, the benzoxazinone intermediate readily reacts with a primary amine, leading to the ring-opening of the oxazinone and subsequent cyclization to form the desired 2,3-disubstituted 4(3H)-quinazolinone. ijprajournal.comnih.gov This two-step process allows for the systematic introduction of various substituents at both the 2- and 3-positions of the quinazolinone ring. The reaction of the benzoxazinone with an amine can be carried out in various solvents, with dimethylformamide (DMF) often providing higher yields compared to ethanol. nih.govscispace.com

Strategies for Introducing 2-Ethyl and 3-Isopropyl Substituents

To synthesize the specific target compound, 2-Ethyl-3-isopropylquinazolin-4(3H)-one, methods for the selective introduction of the ethyl group at the 2-position and the isopropyl group at the 3-position are required. researchgate.netnih.govrsc.org

Methods for 2-Alkyl Substitution

The introduction of an alkyl group, such as an ethyl group, at the 2-position of the quinazolinone ring can be achieved through several synthetic strategies. rsc.org One of the most direct methods involves starting with an appropriate precursor that already contains the desired alkyl group. For example, using propionyl chloride or propionic anhydride in the acylation of anthranilic acid would lead to a 2-ethyl-4H-3,1-benzoxazin-4-one intermediate. Subsequent reaction with an amine would then yield the 2-ethyl-substituted quinazolinone.

Alternatively, a three-component reaction involving isatoic anhydride, an amine, and an orthoester can be employed to generate 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org By selecting an appropriate orthoester, such as triethyl orthopropionate, the 2-ethyl group can be incorporated. Another approach involves the reaction of anthranilic acid with lactim ethers, which can be improved by using microwave irradiation. nih.gov

| Starting Material | Reagent(s) | Intermediate | Resulting Substitution |

| Anthranilic Acid | Propionyl Chloride / Propionic Anhydride | 2-Ethyl-4H-3,1-benzoxazin-4-one | 2-Ethyl |

| Isatoic Anhydride, Amine | Triethyl Orthopropionate | - | 2-Ethyl |

| Anthranilic Acid | Lactim Ether (from propionamide) | - | 2-Ethyl |

Methods for 3-Alkyl/Aryl Substitution

The substituent at the 3-position of the quinazolinone ring is typically introduced by using the corresponding primary amine in the reaction with a 4H-3,1-benzoxazin-4-one intermediate or in a one-pot condensation with anthranilic acid and an acylating agent. researchgate.netnih.govresearchgate.net To obtain this compound, isopropylamine (B41738) would be the amine of choice.

The N-alkylation of a pre-formed 2-substituted-4(3H)-quinazolinone is another viable method. researchgate.net This can be achieved by reacting the quinazolinone with an alkyl halide, such as isopropyl iodide or isopropyl bromide, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation (N- vs. O-alkylation). juniperpublishers.com

| Precursor | Reagent(s) | Method | Resulting Substitution |

| 2-Ethyl-4H-3,1-benzoxazin-4-one | Isopropylamine | Ring-opening and cyclization | 3-Isopropyl |

| Anthranilic Acid, Propionyl Chloride | Isopropylamine | One-pot condensation | 3-Isopropyl |

| 2-Ethyl-4(3H)-quinazolinone | Isopropyl Iodide/Bromide, Base | N-alkylation | 3-Isopropyl |

Advanced Synthetic Techniques for Quinazolinone Scaffold Construction

The synthesis of the quinazolinone framework has evolved significantly, with modern techniques offering improved efficiency, milder reaction conditions, and greater molecular diversity. researchgate.net These advanced methods are crucial for the construction of complex derivatives, including this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.orgresearchgate.net This technique has been successfully applied to the synthesis of quinazolinone derivatives. For instance, a facile and green one-pot synthesis of quinazolinones has been developed using microwave irradiation under solvent-free conditions. nih.gov This method involves the reaction of 2-aminobenzamide (B116534) derivatives with various alcohols, catalyzed by economical commercial copper in the presence of a base. nih.gov The significant rate enhancement observed under microwave irradiation highlights its advantage over conventional heating. nih.gov Another approach utilizes microwave assistance for the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, offering a green, rapid, and efficient route to quinazolinone derivatives. sci-hub.cat The Niementowski reaction, a classical method for quinazolinone synthesis, has also been significantly accelerated using microwave irradiation under solvent-free conditions, simplifying the work-up procedure. frontiersin.org

Metal-Catalyzed and Transition Metal-Free Approaches

Both metal-catalyzed and transition metal-free reactions play pivotal roles in the synthesis of quinazolinones, providing versatile and efficient pathways to this important heterocyclic system.

Metal-Catalyzed Synthesis:

Transition metal catalysis has been extensively explored for quinazolinone synthesis. rsc.org Copper-catalyzed methods are particularly prevalent. For example, a one-pot synthesis from 2-nitrobenzaldehydes has been developed using a copper catalyst, which facilitates nitrile formation, hydrolysis, and reduction in a single pot. acs.org Another copper-mediated one-pot condensation reaction utilizes ammonia (B1221849) as an in-situ amine source, leading to the formation of four new C–N bonds. rsc.org Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides offers another efficient route. mdpi.com Furthermore, cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles provides a dehydrogenative pathway to quinazolines under mild conditions. mdpi.com

| Catalyst | Reactants | Key Features |

| Copper | 2-Nitrobenzaldehydes, Aldehydes | One-pot, atom-economical. acs.org |

| Copper | 2-Aminobenzamides, Alcohols | Microwave-assisted, solvent-free. nih.gov |

| Manganese(I) | 2-Amino-benzylalcohol, Primary amides | Acceptorless dehydrogenative coupling. mdpi.com |

| Cobalt | 2-Aminoaryl alcohols, Nitriles | Ligand-free, mild conditions. mdpi.com |

Transition Metal-Free Synthesis:

In the interest of developing more sustainable and cost-effective methods, several transition metal-free approaches have been established. mdpi.com One such method involves a base-promoted protocol using polyethylene (B3416737) glycol 200 (PEG-200) as the reaction medium, which allows for the synthesis of a diverse set of quinazolinone scaffolds under mild conditions. rsc.org Another innovative approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a methine source for the intramolecular oxidative annulation of 2-aminobenzamides. rsc.orgresearchgate.net Additionally, an oxidant-, base-, and metal-free synthesis has been developed from the reaction of 2-aminobenzylamine with oxalic acid dihydrate or malonic acid. mdpi.com

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot procedures for quinazolinone synthesis have been reported. A copper-catalyzed one-pot reaction on 2-nitrobenzamide (B184338) is a notable example. acs.org Similarly, a zinc-catalyzed approach enables the synthesis of 2-substituted quinazolinones from 2-amino benzamide (B126) and benzyl (B1604629) alcohols in one pot. acs.org An iridium-catalyzed one-pot oxidative cyclization of primary alcohols with o-aminobenzamides has also been successfully achieved under hydrogen transfer conditions. acs.org Furthermore, a mild "one pot" procedure involving Pd-catalyzed carbonylation of N-(2-iodophenyl)acetamides has been explored for the construction of various quinazolinone- rsc.orgnih.gov-fused polycycles. rsc.org

Oxidative Cyclization Reactions

Oxidative cyclization is a common and effective strategy for the construction of the quinazolinone ring. This can be achieved through various methods, including electro-oxidative cyclization. A K2S2O8-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides has been developed under undivided electrolytic conditions, avoiding the need for a transition metal or a base. nih.govrsc.org Another approach involves a PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones, leading to the regioselective synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org A bioinspired cooperative catalytic system using laccase/DDQ has been applied for the aerobic oxidative cyclization synthesis of quinazolinones, using air or O2 as the oxidant in aqueous media at ambient temperature. researchgate.net

Ultrasound-Promoted Synthesis

Ultrasound-assisted synthesis offers an environmentally friendly and efficient alternative for producing quinazolinones. ijsrch.com This method can significantly reduce reaction times and improve yields. researchgate.net A three-component reaction of 2-aminobenzonitrile, ammonium (B1175870) hydroxide (B78521) or glycine, and benzaldehydes under ultrasound irradiation with a catalytic amount of citric acid has been reported for the synthesis of 2-aryl-quinazolin-4(1H)-ones. benthamdirect.comingentaconnect.comeurekaselect.com This one-pot reaction proceeds at room temperature, highlighting the advantages of mild reaction conditions and environmental safety. benthamdirect.com The use of ultrasonic cavitation can enhance mass transfer and activate chemical bonds, leading to more efficient reactions. ijsrch.com

Derivatization and Functionalization Strategies for this compound Analogues

The derivatization and functionalization of the quinazolinone core are crucial for exploring the structure-activity relationships and developing new bioactive molecules. nih.gov A variety of strategies have been employed to introduce diverse substituents at different positions of the quinazolinone ring.

Transition metal-catalyzed C-H bond functionalization has become a powerful tool for the diversification of the quinazolinone scaffold. researchgate.netbohrium.comrsc.org This includes arylation, amination, acetoxylation, amidation, alkylation, alkenylation, alkynylation, halogenation, and thiolation. researchgate.netrsc.org For instance, a straightforward methodology starting from 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid has been used to synthesize a series of 2-substituted quinazolines. mdpi.com

Modification at the Quinazolinone Nitrogen Atoms (N-1, N-3)

The quinazolin-4(3H)-one scaffold possesses two nitrogen atoms, N-1 and N-3, which can potentially undergo modification, most commonly through alkylation. However, the reactivity of these two positions is distinct.

The N-3 position is generally more susceptible to alkylation. Studies have shown that treating quinazolin-4-ones with alkyl halides under classical two-phase catalysis conditions (e.g., alkali metal carbonates in an aprotic solvent) results in selective alkylation at the 3-N-position. repec.org This regioselectivity is a key feature in the synthesis of N-3 substituted derivatives.

A modern, metal-free approach for N-alkylation involves the use of primary or secondary alcohols as alkylating agents, promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.orgacs.org This method proceeds through a nucleophilic substitution pathway, likely involving an SN1 type mechanism where HFIP facilitates the formation of a carbocation intermediate from the alcohol. acs.org This process offers a direct and effective route to a variety of N-substituted quinazolinone derivatives with good functional group tolerance. acs.org

While N-3 is the primary site of alkylation, reactivity at the N-1 position is also possible, though less common. For instance, oxidation of a quinazoline nucleus can lead to a mixture of N-1 and N-3 oxides, indicating that the N-1 position is accessible under certain reaction conditions. nih.gov The synthesis of N-alkyl substituted benzimidazoquinazolinones has also been achieved through copper-catalyzed C-N bond formation protocols. nih.gov

Table 1: Selected Methods for N-Alkylation of the Quinazolinone Ring

| Alkylating Agent | Reagents & Conditions | Target Position | Reference(s) |

| Alkyl Halides | Alkali Metal Carbonates (e.g., K₂CO₃), Aprotic Solvent (e.g., DMF) | N-3 | repec.org |

| Benzyl Alcohols | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | N-3 | acs.orgacs.org |

| 2-Chloro-N-(substituted)acetamides | Basic conditions | N-3 and S-alkylation (if C-2 is a thiol) | rsc.org |

| Alkyl Halides | Microwave irradiation | N-3 | researchgate.net |

Substitution on the Fused Benzene Ring of the Quinazolinone Core

The fused benzene ring of the quinazolinone core can undergo substitution reactions, allowing for further structural diversification. The electronic nature of the quinazolinone system influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The benzene portion of the quinazolinone ring is more susceptible to electrophilic attack than the pyrimidine (B1678525) ring. wikipedia.org The general order of reactivity for electrophilic substitution on the quinazoline nucleus is position 8 > 6 > 5 > 7. wikipedia.orgscispace.com

A common electrophilic substitution reaction is nitration. Quinazolin-4(3H)-ones are typically nitrated at the 6-position when treated with a nitrating agent. nih.govnih.gov Halogenation is another important electrophilic substitution. For example, hydroxy groups on the quinazolinone can be substituted by chlorine upon heating with phosphoryl chloride. nih.gov The introduction of halogen atoms, such as iodine, at positions 6 and 8 has also been reported. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a powerful tool for functionalizing the quinazoline core, particularly when starting with halo-substituted precursors. For instance, 2,4-dichloroquinazoline (B46505) is a common starting material where the chlorine atoms can be displaced by various nucleophiles. mdpi.com These reactions exhibit significant regioselectivity, with the 4-position being more reactive towards nucleophilic attack than the 2-position. wikipedia.orgmdpi.com This allows for the selective introduction of amino groups at C-4 by reacting 2,4-dichloroquinazolines with primary or secondary amines. mdpi.comacs.org Base-promoted SNAr reactions of ortho-fluorobenzamides with amides followed by cyclization also provide a route to the quinazolinone ring system. acs.org

Table 2: Examples of Substitution Reactions on the Quinazolinone Benzene Ring

| Reaction Type | Reagents | Typical Position(s) | Product Type | Reference(s) |

| Nitration | Fuming Nitric Acid, Conc. H₂SO₄ | 6 | 6-Nitro-quinazolinone | scispace.comnih.gov |

| Chlorination | Phosphoryl Chloride (POCl₃) | Replaces existing -OH groups | Chloro-substituted quinazolinone | nih.gov |

| Iodination | N/A (synthesis from iodo-anthranilic acid) | 6, 8 | 6,8-Diiodo-quinazolinone | nih.gov |

| Amination (SNAr) | Primary/Secondary Amines on a 4-chloroquinazoline (B184009) precursor | 4 | 4-Amino-quinazoline | mdpi.comchim.it |

Incorporation of Diverse Side Chains and Heterocyclic Moieties

The substituents at the C-2 and N-3 positions of the quinazolin-4(3H)-one core are crucial for modulating its chemical properties. A wide array of synthetic methods allows for the introduction of diverse alkyl chains, aryl groups, and complex heterocyclic systems at these positions.

The most prevalent synthetic route to 2,3-disubstituted quinazolin-4(3H)-ones begins with anthranilic acid, which is first acylated with an acyl chloride (e.g., propionyl chloride to introduce an ethyl group precursor) and then cyclized, often with acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one. nih.govnih.gov This highly reactive benzoxazinone intermediate is subsequently treated with a primary amine (e.g., isopropylamine) in a suitable solvent, leading to the ring-opening of the oxazinone and subsequent recyclization to form the desired 2,3-disubstituted quinazolin-4(3H)-one. nih.govnih.gov

This modular strategy provides access to a vast library of compounds. The substituent at C-2 is determined by the choice of acylating agent, while the substituent at N-3 is determined by the amine used in the final step. rjptonline.org Various functional groups can be incorporated, including simple alkyl and aryl groups, as well as more complex structures. nih.govmdpi.com

For example, heterocyclic moieties such as pyrazole (B372694), indole (B1671886), thiazole (B1198619), and others have been successfully attached at both the C-2 and N-3 positions. nih.govnih.gov The incorporation of a thiazole ring at the N-3 position has been achieved by synthesizing a primary amine containing the thiazole moiety first, and then reacting it with a benzoxazinone intermediate. nih.gov Similarly, pyrazole and indole rings have been introduced at C-2 and N-3 to generate novel derivatives. nih.gov One-pot, multicomponent reactions involving an anthranilic acid derivative, an amine, and an orthoester or aldehyde provide an efficient and green alternative for synthesizing these scaffolds. tandfonline.comrsc.org

Table 3: Examples of Side Chain and Heterocycle Incorporation

| Position(s) | Incorporated Group/Moiety | Synthetic Approach | Starting Materials | Reference(s) |

| C-2 | Phenyl (and substituted phenyls) | Condensation | Anthranilamide, substituted benzaldehydes | mdpi.com |

| C-2, N-3 | Alkyl/Aryl groups | Benzoxazinone intermediate pathway | Anthranilic acid, acyl chloride, primary amine | nih.govrjptonline.org |

| N-3 | Phenylthiazole-ethyl | Benzoxazinone intermediate pathway | Benzoxazinone, 2-phenyl-4-(2-aminoethyl)thiazole | nih.gov |

| C-2, N-3 | Pyrazole, Indole, Fluorinated aromatic rings | Various multi-step syntheses | Substituted anthranilic acids, various amines and heterocyclic precursors | nih.gov |

| C-2, N-3 | Various | One-pot multicomponent reaction | Isatoic anhydride, amine, orthoester | rsc.org |

Structural Characterization and Spectroscopic Analysis of 2 Ethyl 3 Isopropylquinazolin 4 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the 2-Ethyl-3-isopropylquinazolin-4(3H)-one structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the quinazolinone core and the aliphatic protons of the ethyl and isopropyl substituents. The four aromatic protons on the fused benzene (B151609) ring typically appear as a complex multiplet system in the downfield region of δ 7.0-8.5 ppm. mdpi.comorientjchem.orgrsc.org The proton on C-5, being adjacent to the carbonyl group, is often the most deshielded and appears at the lowest field, around δ 8.3 ppm. nih.gov

The protons of the C-3 isopropyl group are expected to present as a septet for the methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons, due to spin-spin coupling. The ethyl group at the C-2 position would similarly give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. orientjchem.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (C5-H, C6-H, C7-H, C8-H) | 7.0 - 8.5 | Multiplets |

| Isopropyl -CH | 4.5 - 5.0 | Septet |

| Ethyl -CH₂ | 2.8 - 3.2 | Quartet |

| Ethyl -CH₃ | 1.2 - 1.5 | Triplet |

| Isopropyl -CH₃ (x2) | 1.4 - 1.7 | Doublet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound is expected to display 13 distinct signals. The carbonyl carbon (C-4) is characteristically found far downfield, typically above δ 160 ppm. mdpi.comrsc.org The C-2 and C-8a carbons, being part of the heterocyclic ring, also resonate at low field, generally between δ 145 and 160 ppm. researchgate.net Aromatic carbons of the benzene ring typically appear in the δ 120-135 ppm range. The aliphatic carbons of the ethyl and isopropyl groups will be observed in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C-4) | > 160 |

| C=N (C-2) | ~158-160 |

| Quaternary Aromatic (C-4a, C-8a) | ~120 and ~147 |

| Aromatic CH (C-5, C-6, C-7, C-8) | 125 - 135 |

| Isopropyl -CH | 45 - 50 |

| Ethyl -CH₂ | 25 - 30 |

| Isopropyl -CH₃ (x2) | 20 - 25 |

| Ethyl -CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure. orientjchem.org

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the quinazolinone ring, which typically appears in the range of 1670–1700 cm⁻¹. nih.govsapub.org Another key absorption is that of the C=N (imine) bond, expected between 1580 and 1620 cm⁻¹. orientjchem.org

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and isopropyl groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450–1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Bond Type | Expected Frequency (cm⁻¹) | Intensity |

| Amide Carbonyl | C=O Stretch | 1670 - 1700 | Strong |

| Imine | C=N Stretch | 1580 - 1620 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of the analyte.

For this compound (C₁₃H₁₆N₂O), the molecular ion peak [M]⁺ would be observed at m/z 216, corresponding to its molecular weight. nih.gov The fragmentation pattern provides insight into the molecule's structure. Common fragmentation pathways for quinazolinones involve cleavages at the substituents on the heterocyclic ring. sapub.orgnih.gov

A primary fragmentation would likely be the loss of the isopropyl group, leading to a fragment ion at m/z 173. Another significant fragmentation could be the loss of an ethyl radical, resulting in a peak at m/z 187. Further fragmentation of the quinazolinone core can also occur, though these are typically less intense. The analysis of fragmentation in related 2-ethyl-quinazolinone derivatives supports these predicted pathways. researchgate.netnih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Formula of Lost Neutral |

| 216 | [M]⁺ (Molecular Ion) | - |

| 201 | [M - CH₃]⁺ | •CH₃ |

| 187 | [M - C₂H₅]⁺ | •C₂H₅ |

| 173 | [M - C₃H₇]⁺ | •C₃H₇ (isopropyl) |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and assess the purity of the synthesized sample. The theoretical elemental composition is calculated from the molecular formula, C₁₃H₁₆N₂O. researchgate.net For a pure sample of this compound, the experimentally determined percentages should closely match these theoretical values.

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.01 | 156.13 | 72.19% |

| Hydrogen | H | 1.008 | 16.13 | 7.46% |

| Nitrogen | N | 14.01 | 28.02 | 12.95% |

| Oxygen | O | 16.00 | 16.00 | 7.40% |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute configuration. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2-Ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one monohydrate, offers valuable insights into the core structure. researchgate.netnih.gov

In this related compound, the quinazolinone ring system is essentially planar. The geometry around the C-2 and N-3 positions is consistent with sp² and sp³ hybridization, respectively. The bond lengths and angles within the 2-ethyl-quinazolinone core are within the expected ranges for such heterocyclic systems. nih.gov This technique would be the ultimate confirmation of the structure of this compound, should suitable crystals be obtained and analyzed.

Interactive Data Table: Crystal Data for a Related Derivative (2-Ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one monohydrate) researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₂₁N₃O₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.5354 (2) |

| b (Å) | 7.3529 (1) |

| c (Å) | 18.1945 (3) |

| β (°) | 98.591 (1) |

| Volume (ų) | 1922.76 (5) |

Structure Activity Relationship Sar Investigations of 2 Ethyl 3 Isopropylquinazolin 4 3h One Derivatives

Influence of the 2-Ethyl Moiety on Biological Activity

The substituent at the 2-position of the quinazolinone ring plays a pivotal role in defining the molecule's interaction with biological targets. While extensive research has been conducted on various substituents at this position, specific data focusing solely on the 2-ethyl group is limited. However, broader studies on 2-substituted quinazolinones provide valuable insights.

Generally, the presence of small alkyl or aryl groups at the C-2 position is considered essential for various biological activities, including antimicrobial effects. nih.gov For instance, research has highlighted that 2-methyl or 2-thiol groups are important for the antimicrobial properties of the quinazolinone core. nih.gov In some studies, extending the alkyl chain or introducing unsaturation, such as a styryl group at the second position, has been shown to enhance chemotherapeutic actions. nih.gov

In a study focused on 4(3H)-quinazolinone antibacterials, derivatives with small, electron-donating alkyl groups such as methyl and ethyl on a substituent ring at position 2 were found to be well-tolerated, maintaining biological activity. nih.gov This suggests that a small lipophilic group like ethyl can be accommodated by the target's binding site. Conversely, replacing the ethyl group with a bulkier isopropyl group at the same position was detrimental to activity, indicating a potential steric hindrance. nih.gov The replacement of an ethyl substituent with a trifluoromethyl group has also been noted as a strategy to address metabolic soft spots, even if it sometimes leads to a decrease in activity. acs.org

These findings collectively suggest that the 2-position can tolerate small, lipophilic substituents like an ethyl group, which likely contributes to favorable hydrophobic interactions within the target binding pocket without causing significant steric clashes.

Role of the 3-Isopropyl Group in Modulating Biological Effects

SAR studies have revealed that a wide variety of groups, from simple alkyl chains to large, substituted aromatic rings, can be introduced at this position to tune biological activity. nih.govnih.gov The substitution of heteroaryl and aryl moieties at N-3, for example, has been associated with improved analgesic and anti-inflammatory activities. nih.gov For antibacterial activity, the presence of a substituted aromatic ring at this position is often considered essential. nih.gov

The role of the 3-isopropyl group in 2-Ethyl-3-isopropylquinazolin-4(3H)-one is likely to be steric and electronic. It provides bulk, influencing the orientation of the substituent at the 2-position and potentially restricting the conformational freedom of the molecule, which can be crucial for selective binding to a biological target.

Impact of Substitutions on the Fused Benzene (B151609) Ring (e.g., Halogenation, Nitro Groups)

Modification of the fused benzene ring (positions 5, 6, 7, and 8) is a key strategy for optimizing the potency, selectivity, and pharmacokinetic properties of quinazolinone derivatives. Halogenation and nitration are common and effective modifications.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) is a widely used tactic in drug design. Halogens can alter electronic properties, increase lipophilicity, and serve as metabolic blocks. SAR studies have consistently shown that halogen substitution on the benzene ring of the quinazolinone core can enhance biological activity. Specifically, the presence of halogens at the 6 and 8 positions has been found to improve the antimicrobial properties of these compounds. nih.gov Halogen-substituted 4(3H)-quinazolinones have also drawn significant attention as a promising class of chemotherapeutic agents for breast cancer. researchgate.net In some series, halogenated phenyl substituents were shown to have a more significant effect on activity than other groups. nih.gov

Nitro Groups: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic distribution of the aromatic system and participate in hydrogen bonding. The introduction of a nitro group onto the quinazolinone scaffold has been linked to a variety of enhanced biological activities.

Positioning: 4(3H)-quinazolinones are typically nitrated at the 6-position. nih.gov If an ortho-directing group is present at position 7, nitration can also occur at the 8-position. nih.gov

Anticancer Activity: A nitro group at the 6-position, particularly in conjunction with a phenyl ring at the 8-position, has been shown to improve anticancer potency. nih.gov

Antimicrobial and Antiparasitic Activity: Compounds featuring nitro groups have demonstrated significant antitubercular activity against Mycobacterium tuberculosis. mdpi.com Furthermore, quinazoline (B50416) derivatives with nitrobenzoyl substituents at the 6-position were identified as the most potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

The table below summarizes the observed effects of these substitutions.

| Substituent | Position(s) | Observed Impact on Biological Activity | Relevant Activity | Reference(s) |

|---|---|---|---|---|

| Halogen (Cl, Br, F, I) | 6, 8 | Improved activity | Antimicrobial | nih.gov |

| Halogen | General | Significant inhibition of cancer cells | Anticancer (MCF-7) | researchgate.net |

| Nitro (NO₂) | 6 | Improved potency | Anticancer | nih.gov |

| Nitro (NO₂) | General | Maximum activity (with hydroxyl groups) | Antitubercular | mdpi.com |

| Nitrobenzoyl | 6 | Most potent derivatives | Antichagasic (T. cruzi) | nih.gov |

Effect of Substituent Nature and Position on the Quinazolinone Scaffold

Position 2: As discussed, this position is crucial for activity. It often accommodates small alkyl groups, thioethers, or substituted aryl moieties. nih.govnih.gov The size and nature of the substituent here directly impact binding affinity.

Position 3: The N-3 position is key for modulating pharmacodynamic and pharmacokinetic properties. It can be substituted with alkyl, aryl, or heteroaryl groups to fine-tune activity. nih.gov Deactivating functional groups in the third position have been linked to enhanced hypotensive efficacy. nih.gov

Positions 6 and 7: These positions are important for modifying the electronic nature of the benzene ring and influencing bioavailability. nih.gov Electron-withdrawing groups like halogens or nitro groups at position 6 often enhance potency. nih.govnih.gov Electron-donating groups like methoxy (B1213986) are also frequently explored at position 7. nih.gov

Positions 5 and 8: These positions are less commonly substituted but can be critical for certain activities. Position 5 is sometimes substituted in cytotoxic drugs, while position 8 can bear halogen atoms in potent antimicrobial compounds. nih.govnih.gov

The following table provides a general overview of the SAR for the quinazolinone scaffold.

| Position | Favorable Substituents | Associated Biological Activities | Reference(s) |

|---|---|---|---|

| 2 | Small alkyl (e.g., methyl, ethyl), Thiol, Aryl, Styryl | Antimicrobial, Anticancer, General Bioactivity | nih.govnih.govnih.gov |

| 3 | Aryl, Heteroaryl, Alkyl, Cycloalkyl | Analgesic, Anti-inflammatory, Antidiabetic, Antimicrobial | nih.govnih.govmdpi.com |

| 6 | Halogen, Nitro | Antimicrobial, Anticancer, Antiparasitic | nih.govnih.govnih.gov |

| 7 | Methoxy, Halogen | Anticancer, General Bioactivity | nih.govnih.gov |

| 8 | Halogen, Phenyl | Antimicrobial, Anticancer | nih.govnih.gov |

Conformational Analysis and Stereochemical Considerations in SAR Studies

The three-dimensional structure of a molecule is a critical determinant of its biological activity, governing how it recognizes and binds to its molecular target. For 2,3-disubstituted quinazolin-4(3H)-ones, conformational analysis and stereochemistry are vital aspects of SAR.

The parent compound, this compound, is achiral. However, the substituents at the 2- and 3-positions impose significant conformational constraints. The bulky isopropyl group at N-3 can restrict rotation around the N-C bond, thereby influencing the spatial orientation of the 2-ethyl group. This defined conformation can be crucial for fitting into a specific binding pocket. The ethyl and isopropyl groups project into different regions of space, and their combined topography creates a unique molecular shape that dictates potential intermolecular interactions such as van der Waals forces and hydrophobic contacts.

While the parent scaffold is achiral, the synthesis of derivatives can readily introduce stereocenters. For example, modifications to the ethyl group at the 2-position, such as hydroxylation or branching, can create a chiral center. nih.gov When stereocenters are present, enantiomers or diastereomers of a compound can exhibit vastly different biological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

Therefore, comprehensive SAR studies on this scaffold must consider stereochemical factors. The synthesis of stereochemically pure compounds and the evaluation of their individual biological activities are essential steps in optimizing lead compounds and understanding the precise structural requirements for interaction with the biological target.

Biological Activity Spectrum and Mechanistic Insights of 2 Ethyl 3 Isopropylquinazolin 4 3h One Analogues

Antimicrobial Activity

Derivatives of 2,3-disubstituted-4(3H)-quinazolinone have demonstrated significant potential as antimicrobial agents, with studies revealing activity against a range of pathogenic bacteria and fungi. The nature of the substituents at the 2 and 3 positions plays a crucial role in determining the potency and spectrum of this activity.

Antibacterial Efficacy and Spectrum

Analogues of 2,3-disubstituted quinazolinone have shown varied efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can be particularly effective against Gram-negative bacteria, with Escherichia coli often being the most sensitive species. nih.gov In one study, a series of novel 2,3-disubstituted quinazolinone derivatives exhibited mild to high antibacterial effects, primarily against the Gram-negative bacteria tested. nih.gov

Conversely, the activity against Gram-positive bacteria can be more variable. While some studies have reported insensitivity in strains like Staphylococcus aureus, others have identified specific quinazolinone analogues with potent antistaphylococcal activity. nih.govresearchgate.net For instance, certain derivatives have demonstrated bacteriostatic effects against S. aureus. Furthermore, the development of quinazolinone-based compounds has yielded potent agents against challenging resistant strains. A notable example is a novel antibacterial agent with a 4(3H)-quinazolinone core that shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values as low as ≤0.5 μg/mL. researchgate.net Some recently synthesized derivatives have also shown promising activity against Pseudomonas aeruginosa. nih.gov

| Compound Analogue | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Quinazolinone Derivative (Compound 27) | Methicillin-Resistant Staphylococcus aureus (MRSA) | ≤0.5 |

| Pyrrolidine-substituted Quinazolinone (Compound 19) | Pseudomonas aeruginosa | 150 |

| Pyrrolidine-substituted Quinazolinone (Compound 16) | Staphylococcus aureus | 500 |

Antifungal Properties

The antifungal potential of 2,3-disubstituted quinazolin-4(3H)-one analogues is significant, with studies demonstrating broad-spectrum activity. Many newly synthesized compounds in this class have been shown to be effective against various fungal pathogens. nih.gov

In a study evaluating new 2,3-disubstituted 4(3H)-quinazolinone derivatives, most of the tested compounds exhibited good antifungal effects. nih.gov The fungal strains used in this evaluation, including Candida albicans, Aspergillus niger, and Aspergillus flavus, were sensitive to the compounds, with a common Minimum Inhibitory Concentration (MIC) of 32 μg/mL. nih.gov This suggests that the quinazolinone scaffold is a valuable template for developing novel antifungal agents. Other research into 3-substituted-4(3H)-quinazolinones has also highlighted their potent in vitro activities against filamentous fungi. nih.gov

| Compound Class | Fungal Strain | General MIC (μg/mL) |

|---|---|---|

| 2,3-Disubstituted 4(3H)-Quinazolinone Analogues | Candida albicans | 32 |

| Aspergillus niger | 32 | |

| Aspergillus flavus | 32 |

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazolinone analogues are attributed to several distinct mechanisms of action. Their structural similarity to quinolone antibiotics has led to investigations into shared pathways. Evidence suggests that one of the primary antibacterial mechanisms for some quinazolinone derivatives is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov This inhibition disrupts essential cellular processes, ultimately leading to bacterial cell death.

Another significant mechanism, particularly effective against resistant Gram-positive bacteria like MRSA, is the inhibition of Penicillin-Binding Proteins (PBPs). A novel 4(3H)-quinazolinone antibacterial was discovered through in silico screening for binding to PBP2a, the enzyme responsible for β-lactam resistance in MRSA. This non-β-lactam compound was found to inhibit PBP2a, demonstrating a mechanism that can overcome established resistance pathways.

Anticancer and Cytotoxic Activities

The quinazolinone core is a well-established pharmacophore in the design of anticancer agents. Numerous 2,3-disubstituted analogues have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, with some demonstrating significant potency and broad-spectrum activity.

In Vitro Anticancer Efficacy Against Specific Cell Lines

Derivatives of 2,3-disubstituted quinazolin-4(3H)-one have been tested against a panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancer cells. While some analogues show minimal cytotoxicity, others exhibit potent dose-dependent growth inhibition. nih.gov

For example, certain 2,3-disubstituted quinazolinones were found to reduce the viability of HeLa cells to approximately 50% at a concentration of 100 μM. nih.gov More potent analogues have been identified within the broader quinazoline (B50416) class. A series of 1,2,4-triazolo[4,3-c]quinazoline derivatives, which are structurally related, demonstrated high cytotoxic activity against MCF-7 and HepG2 cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 5.22 to 24.24 µM. nih.gov

| Compound Class | Cancer Cell Line | IC50 Range (µM) |

|---|---|---|

| 1,2,4-Triazolo[4,3-c]quinazoline Analogues | MCF-7 (Breast Cancer) | 5.22 - 24.24 |

| HepG2 (Liver Cancer) | 5.22 - 24.24 | |

| 2,3-Disubstituted Quinazolinone Analogues | HeLa (Cervical Cancer) | ~100 (for 50% viability reduction) |

Proposed Mechanisms of Antitumor Action

The anticancer effects of quinazolinone derivatives are mediated through various molecular mechanisms, often by targeting key proteins involved in cancer cell proliferation and survival.

Topoisomerase Inhibition: Topoisomerases are enzymes essential for managing DNA topology during replication and transcription, making them critical targets for anticancer drugs. nih.gov Several quinazoline derivatives have been designed and identified as inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govresearchgate.net By inhibiting these enzymes, the compounds can induce breaks in the DNA strands, leading to cell cycle arrest and apoptosis. Some 1,2,4-triazolo[4,3-c]quinazoline derivatives have been specifically synthesized as Topoisomerase II inhibitors. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell growth and proliferation. Its overactivity is a hallmark of many cancers. The quinazoline scaffold is famously used in several clinically approved EGFR inhibitors. Research has shown that 2,3-disubstituted quinazolinone derivatives can also act as potent inhibitors of EGFR, blocking downstream signaling pathways and thereby suppressing tumor growth. nih.gov

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis. Certain quinazolinone analogues have been identified as tubulin polymerization inhibitors, disrupting the formation of functional microtubules and thus exhibiting potent cytotoxic effects against cancer cells. nih.gov

Anti-inflammatory Activity

Quinazolin-4(3H)-one derivatives have demonstrated significant potential as anti-inflammatory agents. Research indicates that their mechanism of action often involves the modulation of key inflammatory pathways. One study on a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative found that it exerted its anti-inflammatory effect by significantly inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in endotoxin-stimulated macrophages. The same derivative also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade.

Further mechanistic studies have revealed that the anti-inflammatory properties of these compounds are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the phosphorylation of IκB and the subsequent nuclear translocation of the NF-κBp65 subunit, these quinazolinone derivatives can effectively downregulate the expression of numerous inflammatory genes.

A separate series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized and shown to possess potent anti-inflammatory and analgesic properties. Their mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes. Some of these analogues displayed strong and selective inhibitory activity against COX-2, which is comparable to the reference drug celecoxib. The inhibition of COX enzymes and prostaglandins is a well-established mechanism for anti-inflammatory action.

Table 1: COX-2 Inhibitory Activity of Selected Quinazolin-4(3H)-one Analogues

| Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) |

|---|---|---|

| Analogue A | 0.33 | >303.0 |

| Analogue B | 0.40 | >250.0 |

| Analogue C | 0.70 | >142.0 |

| Celecoxib (Reference) | 0.30 | >333.0 |

Antiviral Activity (e.g., against SARS-CoV-2, MERS-CoV)

In the search for effective treatments for emerging viral diseases, 2-aminoquinazolin-4(3H)-one derivatives have been identified as potent inhibitors of coronaviruses. nih.govnih.gov A study focused on designing and synthesizing analogues to combat Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV) yielded promising results. nih.govnih.govresearchgate.net

Among the synthesized compounds, specific derivatives showed highly potent activities against both viruses with minimal cytotoxicity. nih.govnih.gov For instance, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one were identified as particularly effective. nih.govnih.govresearchgate.net These findings highlight the potential of the quinazolinone scaffold in the development of broad-spectrum antiviral agents against fatal coronaviruses. nih.govnih.gov While the precise mechanism of action was not fully elucidated in this study, the potent inhibitory effects suggest a critical interaction with viral replication machinery. nih.govnih.govresearchgate.net

Table 2: Antiviral Activity of Lead Quinazolin-4(3H)-one Analogues

| Compound | Anti-SARS-CoV-2 Activity (IC50) | Anti-MERS-CoV Activity (IC50) | Cytotoxicity (CC50) |

|---|---|---|---|

| 9g | < 0.25 µM | < 1.1 µM | > 25 µM |

| 11e | < 0.25 µM | < 1.1 µM | > 25 µM |

Other Reported Biological Activities (e.g., Antimalarial, Antihypertensive)

The therapeutic relevance of quinazolin-4(3H)-one analogues extends beyond anti-inflammatory and antiviral applications.

Antimalarial Activity: Several series of 2,3-disubstituted-4(3H)-quinazolinone derivatives have been evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice. nih.govnih.gov These studies, often inspired by the structure of the natural antimalarial alkaloid febrifugine, have shown that the 4-quinazolinone moiety is a crucial component for activity against the malaria parasite. nih.gov Certain synthesized compounds demonstrated significant parasitemia suppression, indicating their potential as a scaffold for developing new antimalarial agents. nih.gov In silico studies have also explored novel quinazolin-2,4-dione hybrids as potential inhibitors of Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a key enzyme for parasite growth. frontiersin.org

Antihypertensive Activity: Quinazolinone derivatives are well-known for their cardiovascular effects, with several analogues available commercially as antihypertensive drugs (e.g., Prazosin, Doxazosin). nih.govresearchgate.netjapsonline.com Research into novel substituted quinazolin-4(3H)-one derivatives has confirmed their ability to produce a hypotensive effect and bradycardia. nih.govresearchgate.net The primary mechanism for this activity is the blockade of α1-adrenergic receptors, which leads to the relaxation of blood vessels. japsonline.comjapsonline.com For example, 2-[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone showed antihypertensive activity in spontaneously hypertensive rats, an effect attributed to its guanidino moiety. nih.gov

Target Identification and Molecular Pathways of Action

The diverse biological activities of quinazolin-4(3H)-one analogues are a result of their ability to interact with a variety of molecular targets and modulate different signaling pathways.

Anti-inflammatory Pathways: The primary molecular targets for the anti-inflammatory effects are enzymes and transcription factors in the inflammatory cascade. These include the inhibition of COX-1 and COX-2 enzymes , which blocks the synthesis of prostaglandins. A more upstream mechanism involves the suppression of the NF-κB signaling pathway , which controls the expression of a wide range of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and iNOS. nih.gov There is also evidence suggesting that some quinazoline-related scaffolds may interact with and inhibit Mitogen-Activated Protein Kinases (MAPKs) , such as JNK3, which are also critical regulators of inflammation.

Antiviral Mechanisms: While the exact targets for the anti-SARS-CoV-2 and anti-MERS-CoV activities of 2-aminoquinazolin-4(3H)-one derivatives are still under investigation, the general antiviral mechanisms for the broader quinazolinone class can involve various stages of the viral life cycle. Studies on other viruses have suggested that these compounds can act as inhibitors of key viral enzymes, such as HIV-1 integrase . researchgate.net Other research points towards the inhibition of viral coat proteins , preventing viral assembly. acs.org

Antihypertensive Pathway: The molecular basis for the antihypertensive action of many quinazolinone derivatives is well-defined. They act as antagonists of α1-adrenergic receptors . japsonline.comjapsonline.com By blocking these receptors on vascular smooth muscle, they prevent norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in blood pressure. researchgate.net

Antimalarial Targets: The molecular targets for the antimalarial activity of quinazolinones are an active area of investigation. In silico docking studies have pointed to the Plasmodium falciparum enzyme Dihydroorotate dehydrogenase (pfDHODH) as a promising target. frontiersin.org Inhibition of this essential enzyme would disrupt pyrimidine (B1678525) biosynthesis in the parasite, leading to its death.

Computational Chemistry and Molecular Modeling Approaches for 2 Ethyl 3 Isopropylquinazolin 4 3h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the ligand-target interactions of quinazolinone derivatives.

In studies involving quinazolinone scaffolds, docking simulations are frequently employed to elucidate binding modes within the active sites of various protein targets. For instance, docking of novel quinazolinone derivatives into the active site of dihydrofolate reductase (DHFR) has been performed to correlate experimental cytotoxic activity with calculated binding affinities. nih.govjournalgrid.com Such studies prepare the protein target by removing water molecules and co-ligands, adding hydrogen atoms, and then docking the ligands using software like Pyrex with Autodock Vina. journalgrid.com The results often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, docking studies on quinazolinone derivatives targeting the Staphylococcus aureus UDG receptor showed that the quinazolinone ring forms critical hydrophobic and hydrogen bond contacts with residues like ASN 127 A and SER 83 B. nih.gov

Similarly, when evaluating quinazolinone derivatives as multi-kinase inhibitors, docking simulations can reveal binding interactions within the ATP-binding pockets of kinases like VEGFR2, EGFR, and HER2. mdpi.com These simulations can identify specific amino acid residues involved in hydrogen, hydrophobic, and halogen bonding, providing a structural basis for the observed inhibitory activity. mdpi.com The binding affinity, often expressed as a docking score or binding energy in kcal/mol, is a key output of these simulations and helps in ranking potential inhibitors. nih.govmdpi.com

| Target Protein | Software/Method | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |

| Dihydrofolate Reductase (DHFR) | Autodock Vina (Pyrex) | Not Specified | Good correlation with experimental activity |

| Staphylococcus aureus UDG | Not Specified | ASN 127 A, ALA 126 A, SER 83 B, SER 183 B | Not Specified |

| VEGFR2 | Not Specified | Leu840, Val848, Ala866, Lys868, Phe1047 | -6.150 (Docking Score) |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical databases. tandfonline.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. tandfonline.com

The process often begins with a set of known active molecules, such as quinazoline (B50416) derivatives, which are aligned to generate a pharmacophore model. tandfonline.com This model typically includes features like hydrogen bond acceptors (A), hydrogen bond donors (D), aromatic rings (R), and hydrophobic groups (H). nih.gov For example, a validated pharmacophore model for quinazoline-based acetylcholinesterase inhibitors was designated AAAHR_1, indicating three hydrogen bond acceptors, one aromatic ring, and one hydrophobic feature. nih.gov

Once a reliable model is developed, it is used as a 3D query to screen large compound libraries, such as the ASINEX database, in a process called virtual screening. nih.govnih.gov This filtering step efficiently identifies molecules that possess the desired pharmacophoric features and are therefore likely to be active. nih.gov Hits from the virtual screening are then subjected to further computational analysis, such as molecular docking and binding free energy calculations (e.g., MM-GBSA), to refine the selection and prioritize candidates for synthesis and biological testing. nih.govtandfonline.com This hierarchical approach, combining pharmacophore-based screening with docking, has proven effective in discovering novel inhibitors for targets like cyclooxygenase-2 (COX-2) and maternal embryonic leucine-zipper kinase (MELK). nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of quinazolinone derivatives. semanticscholar.orgmui.ac.ir These methods provide detailed information about molecular geometry, orbital energies, and various reactivity descriptors.

DFT calculations, using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are used to optimize the ground-state geometries of these molecules, determining parameters like bond lengths and angles. semanticscholar.orgresearchgate.net The calculated geometric parameters are often found to be in good agreement with experimental data from X-ray crystallography. researchgate.net

From the optimized structures, crucial electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (Egap) is a key indicator of chemical reactivity and kinetic stability. semanticscholar.org A smaller energy gap suggests higher reactivity. researchgate.net Other quantum chemical descriptors calculated include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons. semanticscholar.org

Chemical Hardness (η) and Softness (S): Measures of resistance to change in electron distribution. semanticscholar.org

Electrophilicity Index (ω): A measure of the stabilization energy when the system acquires an additional electronic charge. semanticscholar.org

These descriptors help in creating Quantitative Structure-Activity Relationships (QSAR) to correlate the electronic properties of the molecules with their biological activities. semanticscholar.orgmui.ac.ir

| Quantum Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron |

| Energy Gap (Egap) | Difference between LUMO and HOMO energies | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to charge transfer | A harder molecule has a larger energy gap |

| Electrophilicity (ω) | Measure of energy stabilization upon accepting electrons | Indicates the electrophilic nature of a molecule |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of 2-Ethyl-3-isopropylquinazolin-4(3H)-one and its interactions with biological targets over time. While static docking provides a snapshot of the binding pose, MD simulations offer insights into the stability of the ligand-protein complex and the flexibility of both molecules. researchgate.net

MD simulations are performed using software packages like Amber or Desmond. tandfonline.comabap.co.in The simulation begins with the docked complex, which is then solvated in a water box and neutralized with counterions. nih.gov The system undergoes energy minimization, followed by a simulation run for a specific duration, ranging from nanoseconds (ns) to microseconds. tandfonline.comabap.co.in

Several parameters are analyzed to assess the stability and dynamics of the complex:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions from a reference structure over time. A stable RMSD plot for both the protein and the ligand indicates that the complex has reached equilibrium and remains stable throughout the simulation. researchgate.netabap.co.in Fluctuations within an acceptable range (e.g., < 3 Å) are generally considered stable. abap.co.in

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of individual residues or parts of the molecule. Higher RMSF values indicate greater flexibility. It is particularly useful for identifying flexible regions within the protein's binding pocket. researchgate.netabap.co.in

Protein-Ligand Contacts: MD trajectories are analyzed to monitor the persistence of interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. researchgate.net This helps to identify the most crucial interactions for stable binding.

These simulations validate the binding affinity and stability predicted by molecular docking, providing a more dynamic and realistic picture of the ligand-receptor interaction. researchgate.netabap.co.in

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides valuable tools for elucidating the mechanisms of chemical reactions, including the synthesis of quinazolinone derivatives. While specific studies on the synthesis of this compound are not prevalent, the general mechanisms for forming the quinazolinone scaffold have been investigated computationally.

DFT calculations are a primary tool for exploring reaction pathways. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for the proposed mechanism can be constructed. This allows researchers to determine the most energetically favorable pathway and identify the rate-determining step.

For instance, the synthesis of quinazolin-4(3H)-ones often involves the cyclization of 2-aminobenzamides with aldehydes or other reagents. organic-chemistry.org Computational studies can model this cyclization step, investigating the proton transfers and bond formations involved. Catalyzed reactions, such as those using copper or palladium, can also be studied to understand the role of the catalyst in lowering the activation energy barriers. organic-chemistry.orgnih.gov The proposed mechanism for a copper-catalyzed domino reaction to afford 2-substituted quinazolin-4(3H)-ones involves a four-step sequence that could be modeled computationally. organic-chemistry.org Similarly, mechanisms involving radical-mediated pathways have also been identified for quinazolinone synthesis. nih.gov

These computational investigations complement experimental studies by providing a molecular-level understanding of the reaction, which can be difficult to obtain through experimental means alone. This knowledge is crucial for optimizing reaction conditions and developing more efficient synthetic routes. researchgate.net

Future Directions and Emerging Research Avenues for 2 Ethyl 3 Isopropylquinazolin 4 3h One

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research into the synthesis of 2-Ethyl-3-isopropylquinazolin-4(3H)-one is expected to prioritize efficiency, sustainability, and cost-effectiveness. Traditional methods for creating quinazolinone derivatives often face challenges such as harsh reaction conditions, low yields, and the use of hazardous reagents. tandfonline.com Modern synthetic chemistry is moving towards greener alternatives, and these principles will likely guide the future production of this specific compound.

Key areas of exploration include:

Nanocatalysis: The use of nanocatalysts is an emerging green approach that offers high surface area and increased active sites, enhancing reaction selectivity and reducing the amount of catalyst needed. tandfonline.com Future studies could focus on developing specific nanocatalysts for the efficient synthesis of this compound.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve product yields. frontiersin.orgnih.gov Optimizing microwave-assisted protocols could provide a rapid and efficient route to synthesizing the target molecule and its derivatives.

Multi-Component, One-Pot Reactions: These reactions improve atom economy by combining multiple steps into a single procedure, avoiding the need to isolate intermediates. frontiersin.org Designing a one-pot synthesis for this compound would align with the principles of sustainable chemistry.

Eco-Friendly Solvents: Replacing toxic organic solvents with greener alternatives, such as water or anisole, is a critical goal for sustainable synthesis. mdpi.com

| Methodology | Key Advantages | Potential for this compound |

|---|---|---|

| Traditional Refluxing | Well-established procedures | Baseline for comparison; often requires optimization for sustainability |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields nih.gov | High potential for rapid analogue library synthesis |

| Nanocatalysis | High efficiency, catalyst reusability, eco-friendly tandfonline.com | Development of novel, highly selective synthetic routes |

| One-Pot Reactions | Increased efficiency, reduced waste, atom economy frontiersin.org | Streamlined and sustainable manufacturing process |

Discovery of New Biological Targets and Mechanisms for Therapeutic Applications

The quinazolinone core is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. tandfonline.comnih.govymerdigital.com While this compound's specific biological profile is not extensively detailed in current literature, future research will likely investigate its potential against a range of established and novel biological targets.

Emerging research avenues include:

Anticancer Mechanisms: Quinazolinone derivatives have been shown to act as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases (like EGFR), tubulin polymerization, and dihydrofolate reductase (DHFR). nih.govtandfonline.commdpi.com Future studies should screen this compound against a panel of cancer cell lines and specific molecular targets to uncover its potential as an oncology therapeutic.

Novel Antimicrobial Targets: With rising antimicrobial resistance, there is a pressing need for new drugs. Quinazolinones have shown activity against various bacterial and fungal pathogens. nih.gov Research could explore this compound's efficacy against resistant strains and investigate its mechanism of action, which might involve novel bacterial targets.

Neurodegenerative Diseases: Some quinazolinone derivatives have shown potential in the context of Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com Investigating the neuroprotective potential of this compound could open new therapeutic possibilities.

Enzyme Inhibition: The scaffold is a versatile inhibitor of various enzymes. Future screening could reveal unexpected inhibitory activities against enzymes implicated in a range of diseases, from metabolic disorders to viral infections. tandfonline.comnih.gov

Development of Next-Generation this compound Analogues with Improved Efficacy and Selectivity

The development of next-generation analogues of this compound will be driven by detailed structure-activity relationship (SAR) studies and the strategy of molecular hybridization.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different substituents on the quinazolinone ring influence biological activity. tandfonline.com For this compound, modifications could be explored at several positions:

Position 2 (Ethyl group): Varying the length and branching of the alkyl chain or introducing aromatic rings could significantly impact potency and target selectivity. nih.govrsc.org

Position 3 (Isopropyl group): Altering the substituent at this position is known to be critical for the activity of many quinazolinones. nih.gov

The Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, nitro, methoxy (B1213986) groups) on the benzene portion of the scaffold can modulate the electronic properties and bioavailability of the molecule. nih.govresearchgate.net

Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores (such as triazoles, chalcones, or sulfonamides) to create hybrid molecules. nih.govnih.govrsc.org This can lead to compounds with dual mechanisms of action or improved potency and selectivity. nih.gov The goal is to develop analogues that not only have enhanced efficacy but also a more favorable selectivity profile, reducing potential off-target effects.

| Position on Scaffold | Current Group | Potential Modifications for SAR Studies | Desired Outcome |

|---|---|---|---|

| Position 2 | Ethyl | Other alkyl chains, aryl groups, heterocyclic rings | Enhanced target binding and potency |

| Position 3 | Isopropyl | Substituted phenyl rings, other alkyl groups, pharmacophores | Improved selectivity and modulation of activity |

| Benzene Ring (Positions 5-8) | Unsubstituted | Halogens, methoxy, nitro, amino groups | Modified pharmacokinetic properties and potency |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers significant potential for accelerating research on this compound. mdpi.comnih.gov These computational tools can analyze vast datasets to predict the properties of novel molecules, saving time and resources. nih.govspringernature.com

Future applications in this area include:

De Novo Drug Design: Generative AI models can design novel quinazolinone analogues from scratch that are optimized for specific biological targets. mdpi.com These models can explore a vast chemical space to propose structures with high predicted activity and desirable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build sophisticated QSAR models that correlate the structural features of quinazolinone derivatives with their biological activities. springernature.com This would allow for the rapid virtual screening of large libraries of potential analogues of this compound to prioritize the most promising candidates for synthesis.

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This is crucial for identifying candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline, reducing the likelihood of late-stage failures.

Investigation of the Compound's Role in Agrochemical Applications

Beyond pharmaceuticals, the 4(3H)-quinazolinone scaffold is recognized as a privileged structure for the development of novel agrochemicals. mdpi.com Derivatives have shown potential as fungicides, herbicides, and insecticides. mdpi.comresearchgate.net A significant future research avenue is the systematic evaluation of this compound and its analogues for agrochemical applications.

This research would involve:

Screening for Bioactivity: Testing the compound against a wide range of plant pathogens, insect pests, and weed species to identify potential applications.

SAR for Agrochemicals: Similar to therapeutic development, SAR studies would be conducted to optimize the structure for enhanced potency and selectivity against agricultural targets while minimizing environmental impact.

Mechanism of Action Studies: Determining how the compound exerts its effect on the target pest or plant, which is crucial for developing effective and sustainable agrochemical products.

The exploration of this compound in this context could lead to the development of new crop protection agents, contributing to food security. mdpi.com

Q & A

Q. What are the standard synthetic protocols and characterization techniques for 2-ethyl-3-isopropylquinazolin-4(3H)-one?

- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of anthranilic acid derivatives with ethyl isocyanate and isopropylamine under reflux conditions. Key steps require temperature control (80–100°C) and solvents like ethanol or acetonitrile. Reaction progress is monitored via thin-layer chromatography (TLC). Final characterization employs nuclear magnetic resonance (NMR, ¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm molecular structure and purity .

Q. How do the ethyl and isopropyl substituents influence the compound’s physicochemical and pharmacological properties?

- Methodological Answer: The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the isopropyl moiety may sterically hinder interactions with off-target proteins. Computational studies (e.g., molecular docking) and comparative assays with analogs (e.g., methyl or phenyl substitutions) can validate these effects. Solubility and logP values should be experimentally determined using HPLC and shake-flask methods .

Q. What are the recommended analytical methods to assess purity and stability of this compound under varying storage conditions?

- Methodological Answer: Purity is quantified via HPLC with UV detection (λ = 254 nm). Stability studies involve accelerated degradation tests under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Degradation products are identified using LC-MS, and kinetic modeling (Arrhenius equation) predicts shelf life .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis of this compound?

- Methodological Answer: A 2³ factorial design evaluates three critical factors: temperature (70–110°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.5–2 mol%). Response surface methodology (RSM) identifies optimal parameters by analyzing yield and impurity profiles. Statistical tools like ANOVA validate model significance .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Methodological Answer: Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Structure-activity relationship (SAR) studies compare analogs to isolate substituent-specific effects. Synchrotron-based crystallography or cryo-EM may reveal target-binding nuances .

Q. How do surface interactions (e.g., protein binding or adsorption on nanoparticles) modulate the compound’s bioavailability?

- Methodological Answer: Surface plasmon resonance (SPR) quantifies binding affinity to serum proteins (e.g., albumin). Adsorption on silica or polymeric nanoparticles is studied via BET isotherms and TEM. Dissolution kinetics in simulated biological fluids (e.g., PBS pH 7.4) correlate with in vivo bioavailability .

Q. Can AI-driven simulations (e.g., COMSOL Multiphysics) predict solvent selection and reactor design for continuous-flow synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products